1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the oxadiazole ring through cyclization of appropriate precursors.
- Synthesis of the triazole ring via a click chemistry approach, such as the Huisgen cycloaddition.
- Introduction of the hydrazide group through hydrazinolysis.
- Condensation with 2,6-dichlorobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield nitro derivatives, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential as a drug candidate due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide include other triazole and oxadiazole derivatives. These compounds may share some chemical properties but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of multiple functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19Cl2N9O2 |
---|---|
Molecular Weight |
452.3g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-(diethylaminomethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H19Cl2N9O2/c1-3-27(4-2)9-13-14(22-26-28(13)16-15(20)24-30-25-16)17(29)23-21-8-10-11(18)6-5-7-12(10)19/h5-8H,3-4,9H2,1-2H3,(H2,20,24)(H,23,29)/b21-8+ |
InChI Key |
WENLWSXLTXVXQS-ODCIPOBUSA-N |
SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Isomeric SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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